4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-fluorobenzoate
CAS No.: 896018-26-1
VCID: VC4663080
Molecular Formula: C18H14FN3O5S2
Molecular Weight: 435.44
* For research use only. Not for human or veterinary use.

Description |
4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-fluorobenzoate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its intricate structure and potential biological activities. This compound belongs to the category of heterocyclic organic compounds, featuring a pyran ring, a thiadiazole moiety, and a carboxylate functionality, which are known for their diverse pharmacological properties. Synthesis and CharacterizationThe synthesis of 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-fluorobenzoate typically involves multiple steps, starting from commercially available precursors. Each step requires precise control over reaction conditions such as temperature, pH, and reaction time to optimize yield and purity. Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure of intermediates and the final product. Biological Activities and Potential ApplicationsWhile specific biological activities of 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-fluorobenzoate are not extensively documented, compounds with similar structures, such as those featuring thiadiazole and pyran rings, have shown promise in antimicrobial and anticancer research. The presence of the propionamido group on the thiadiazole ring may enhance its interaction with biological targets, contributing to potential therapeutic applications. Stability and Solubility
|
||||||
---|---|---|---|---|---|---|---|
CAS No. | 896018-26-1 | ||||||
Product Name | 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-fluorobenzoate | ||||||
Molecular Formula | C18H14FN3O5S2 | ||||||
Molecular Weight | 435.44 | ||||||
IUPAC Name | [4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 2-fluorobenzoate | ||||||
Standard InChI | InChI=1S/C18H14FN3O5S2/c1-2-15(24)20-17-21-22-18(29-17)28-9-10-7-13(23)14(8-26-10)27-16(25)11-5-3-4-6-12(11)19/h3-8H,2,9H2,1H3,(H,20,21,24) | ||||||
Standard InChIKey | LFXDFYBVVJEKBP-UHFFFAOYSA-N | ||||||
SMILES | CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3F | ||||||
Solubility | not available | ||||||
PubChem Compound | 18572899 | ||||||
Last Modified | Aug 17 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume